molecular formula C10H10N2 B161361 3-Methylquinolin-5-amine CAS No. 134992-14-6

3-Methylquinolin-5-amine

Cat. No.: B161361
CAS No.: 134992-14-6
M. Wt: 158.2 g/mol
InChI Key: WHDZRMIOPJNBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylquinolin-5-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, specifically, is characterized by the presence of a methyl group at the third position and an amine group at the fifth position of the quinoline ring. This structural modification imparts unique chemical and biological properties to the compound.

Mechanism of Action

Target of Action

3-Methylquinolin-5-amine is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives have been found to have a wide range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . The primary targets of these compounds are often dependent on the specific derivative and its functional groups .

Mode of Action

For example, some quinoline derivatives inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death

Biochemical Pathways

For instance, some quinoline derivatives have been found to inhibit the PI3K/AKT/mTOR pathway, which plays a role in multiple cancers by regulating apoptosis and cell proliferation .

Pharmacokinetics

It is noted that all the compounds in a study involving quinoline amines are predicted to satisfy the adme profile .

Result of Action

One of the compounds in a study involving quinoline amines, specifically 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, was found to be active against a non-small cell lung cancer cell line, a549, with an inhibition concentration value of (ic50) 294 μM .

Action Environment

It is known that the synthesis of quinoline derivatives can be influenced by various factors, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylquinolin-5-amine typically involves the functionalization of quinoline derivatives. One common method is the reduction of 3-Methylquinolin-5-nitro, which can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methylquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

3-Methylquinolin-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are of interest in medicinal chemistry and materials science.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Derivatives of this compound are investigated for their potential as therapeutic agents in the treatment of various diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    2-Methylquinoline: Similar structure but with the methyl group at the second position.

    5-Aminoquinoline: Similar structure but without the methyl group at the third position.

Uniqueness: 3-Methylquinolin-5-amine is unique due to the specific positioning of the methyl and amine groups, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

IUPAC Name

3-methylquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-5-8-9(11)3-2-4-10(8)12-6-7/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDZRMIOPJNBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Methyl-4-chloro-5-nitroquinoline was hydrogenated using Pd/C to give 3-methyl-5-aminoquinoline. This material was coupled with 2-(4-(1-methylpropyl)phenoxy) nonanoic acid according to the procedure outlined in Example 25 to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylquinolin-5-amine
Reactant of Route 2
3-Methylquinolin-5-amine
Reactant of Route 3
3-Methylquinolin-5-amine
Reactant of Route 4
3-Methylquinolin-5-amine
Reactant of Route 5
3-Methylquinolin-5-amine
Reactant of Route 6
3-Methylquinolin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.